REACTION_SMILES
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[Br:6][c:7]1[c:8]([C:9]#[N:10])[c:11]([NH2:16])[cH:12][c:13]([NH2:15])[n:14]1.[Na:5].[OH2:17].[OH:1][CH2:2][CH2:3][OH:4]>>[O:1]([CH2:2][CH2:3][OH:4])[c:7]1[c:8]([C:9]#[N:10])[c:11]([NH2:16])[cH:12][c:13]([NH2:15])[n:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(N)cc(N)nc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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|
Type
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product
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Smiles
|
N#Cc1c(N)cc(N)nc1OCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |